molecular formula C17H19ClN2O3S2 B5069918 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B5069918
M. Wt: 398.9 g/mol
InChI Key: AMKRFIVMPVNSTL-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a sulfonamide group attached to a 4-chlorophenyl group and a 3-(methylthio)phenyl group . It also has an ethyl group attached to the nitrogen of the sulfonamide group .


Chemical Reactions Analysis

Sulfonamides, in general, are stable under normal conditions. They can participate in various chemical reactions, such as hydrolysis, especially under acidic or alkaline conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a sulfonamide, this compound is likely to have moderate polarity and could be soluble in polar solvents .

Mechanism of Action

While the specific mechanism of action for this compound is not known, sulfonamides are often used as antibiotics. They work by inhibiting the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Future Directions

The future research directions for this compound could involve studying its biological activity, potential uses in medicine, and its environmental impact .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-3-20(25(22,23)16-9-7-13(18)8-10-16)12-17(21)19-14-5-4-6-15(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRFIVMPVNSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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